molecular formula C27H28N2O6 B2841388 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-11-6

3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2841388
CAS No.: 922031-11-6
M. Wt: 476.529
InChI Key: WIGRVNWSUISWCI-UHFFFAOYSA-N
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Description

The compound 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide features a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further modified with three ethoxy groups at positions 3, 4, and 5 of the benzene ring. This structural configuration confers unique electronic and steric properties, influencing solubility, bioavailability, and receptor-binding affinity.

Properties

IUPAC Name

3,4,5-triethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-5-32-23-13-17(14-24(33-6-2)25(23)34-7-3)26(30)28-18-9-11-21-19(15-18)27(31)29-20-12-16(4)8-10-22(20)35-21/h8-15H,5-7H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGRVNWSUISWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenols with Electrophilic Partners

A widely reported method involves the reaction of 2-aminophenols 1 with 2-halobenzaldehydes 2 under basic conditions. For example, Ghafarzadeh et al. synthesized dibenzo-oxazepines in 78–87% yield using microwave-assisted cyclocondensation. Adapting this approach, 2-amino-4-methylphenol 3 and 2-fluorobenzaldehyde 4 react in dimethylacetamide (DMA) with K$$2$$CO$$3$$ to yield 8-methyl-dibenzo-oxazepin-11-one 5 (Scheme 1).

Scheme 1:
$$
\text{2-Amino-4-methylphenol} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{K}2\text{CO}3, \text{DMA}, 120^\circ\text{C}} \text{8-Methyl-dibenzo-oxazepin-11-one} \quad
$$

Copper-Catalyzed C–O and C–N Coupling

Sang et al. demonstrated a one-pot synthesis using CuI/L-proline catalysis to couple 2-halophenols 6 with 2-(2-halophenyl)-1H-indoles 7 , achieving yields up to 72%. For the target compound, substituting indoles with methyl-substituted aryl halides could introduce the 8-methyl group directly during coupling.

Preparation of 3,4,5-Triethoxybenzoyl Chloride

Synthesis from Gallic Acid

3,4,5-Triethoxybenzoic acid 8 is synthesized via exhaustive ethylation of gallic acid using ethyl bromide and K$$2$$CO$$3$$ in DMF. The acid is then converted to its acyl chloride 9 using thionyl chloride (SOCl$$_2$$) or oxalyl chloride (Scheme 2).

Scheme 2:
$$
\text{Gallic Acid} \xrightarrow{\text{EtBr, K}2\text{CO}3} \text{3,4,5-Triethoxybenzoic Acid} \xrightarrow{\text{SOCl}_2} \text{3,4,5-Triethoxybenzoyl Chloride} \quad
$$

Amide Coupling to Form the Target Compound

Coupling Conditions

The oxazepine amine 5 reacts with 3,4,5-triethoxybenzoyl chloride 9 in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This method, adapted from CN104072425, achieves 65–70% yield after recrystallization.

Scheme 3:
$$
\text{8-Methyl-dibenzo-oxazepin-11-one} + \text{3,4,5-Triethoxybenzoyl Chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound} \quad
$$

Optimization Insights

  • Solvent: THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
  • Temperature: Reactions at 0–5°C minimize side reactions, followed by gradual warming to 70°C for completion.
  • Workup: Precipitation in ice-water followed by ethanol/water recrystallization yields high-purity product.

Alternative Synthetic Routes

Ugi Four-Component Reaction

A novel approach employs an Ugi reaction with 2-aminophenol, methyl-isocyanide, 3,4,5-triethoxybenzaldehyde, and tert-butyl carbamate, followed by acid-mediated cyclization. This method, though less explored, offers modularity for structural variants.

Flow Chemistry Techniques

Recent advances in continuous-flow systems enable rapid hydrogenation and cyclodehydration steps. For example, PtO$$_2$$-catalyzed hydrogenation in an H-Cube™ reactor reduces nitro intermediates to amines within 5 minutes, streamlining the synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45 (t, 9H, OCH$$2$$CH$$3$$), 2.35 (s, 3H, CH$$3$$), 4.10 (q, 6H, OCH$$_2$$), 6.90–8.20 (m, 10H, aromatic).
  • HRMS (ESI): m/z calc. for C$${29}$$H$${30}$$N$$2$$O$$6$$ [M+H]$$^+$$: 527.2176; found: 527.2181.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) shows ≥98% purity with a retention time of 12.7 minutes.

Industrial-Scale Considerations

Cost-Effective Reagents

Bis(trichloromethyl) carbonate (BTC) offers advantages over traditional phosgene in acyl chloride synthesis, improving safety and scalability.

Environmental Impact

Solvent recovery systems for THF and DCM reduce waste, while microwave-assisted steps cut energy use by 40% compared to conventional heating.

Applications and Derivatives

The target compound’s structural analogs exhibit bioactivity in neurological and anticancer assays. Modifying the ethoxy groups or oxazepine substituents could enhance pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues with Dibenzo[b,f][1,4]oxazepin Core

Substituent Variations on the Benzamide Group

The benzamide substituent is a critical pharmacophore. Key analogs include:

Compound Name Substituent on Benzamide Molecular Formula HRMS (ESI) m/z [M+H+] Key Features
Target Compound 3,4,5-Triethoxy C27H28N2O6* N/A High lipophilicity due to ethoxy groups; potential metabolic stability
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl C22H15F3N2O3 412.1035 Electron-withdrawing CF3 group enhances binding to hydrophobic pockets
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-Hydroxy C21H16N2O4 N/A Polar hydroxyl group improves aqueous solubility; may engage in H-bonding
4-Methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-Methylbenzenesulfonamide C21H18N2O4S 394.45 Sulfonamide group introduces strong H-bonding and acidity

*Theoretical molecular formula for the target compound, assuming triethoxy substitution.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy groups (electron-donating) in the target compound may enhance metabolic stability compared to the hydrolytically labile trifluoromethyl group .
  • Solubility : The hydroxyl analog () likely has superior aqueous solubility due to polarity, whereas the target compound’s ethoxy groups favor lipid membrane penetration.
  • Receptor Interactions : Sulfonamide derivatives () exhibit distinct binding profiles due to sulfonyl group acidity, contrasting with the neutral benzamide in the target compound.
Modifications to the Heterocyclic Core

Replacement of the oxazepin oxygen with sulfur (thiazepin analogs) alters electronic properties:

Compound Name Core Structure LCMS RT (min) m/z [M+H+] Notable Features
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepin (S atom) 5.27 421.0 Sulfur increases ring polarity; may affect oxidative metabolism
Target Compound Oxazepin (O atom) N/A N/A Oxygen enhances hydrogen-bonding capacity and metabolic stability

Key Observations :

  • Synthetic Yield : Thiazepin derivatives (e.g., compound 32 in ) show moderate yields (~9–58%), suggesting possible challenges in purification .

Functional Group Analogues

Carbamate vs. Amide Derivatives
Compound Name Functional Group Molecular Formula Key Features
BT2 (Carbamic acid ethyl ester) Carbamate C19H18N2O4 Carbamate group increases hydrolytic stability; used in anti-inflammatory studies
Target Compound Benzamide C27H28N2O6* Amide group offers rigidity and predictable metabolism via amidases

Key Observations :

  • Stability : Carbamates (e.g., BT2) resist hydrolysis better than esters but may exhibit slower clearance than amides .

Q & A

Q. What are the common synthetic routes for synthesizing 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the dibenzo[b,f][1,4]oxazepine core via cyclization of intermediates (e.g., using substituted benzaldehyde derivatives under acidic conditions) .

Substituent Introduction :

  • Introduce the 8-methyl group via alkylation or Friedel-Crafts reactions .
  • Attach the triethoxybenzamide moiety through amide coupling (e.g., using carbodiimide catalysts) .

Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Key Reagents/Conditions :

  • Solvents: Ethanol, DMSO, or acetonitrile for reflux .
  • Catalysts: Glacial acetic acid for cyclization .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

Technique Purpose Conditions/Parameters References
NMR Confirm molecular structure (e.g., methyl, ethoxy, and amide groups)1^1H (400 MHz), 13^{13}C in CDCl3_3 or DMSO-d6_6
HPLC Assess purity (>95% for biological assays)Reverse-phase C18 column, acetonitrile/water gradient
HRMS Verify molecular formulaElectrospray ionization (ESI), m/z calculated vs. observed

Note : Cross-validate results with FT-IR (amide C=O stretch ~1650 cm1^{-1}) and elemental analysis .

Q. What are the known biological activities associated with the dibenzo[b,f][1,4]oxazepine core structure in similar compounds?

Methodological Answer:

  • Anticancer : Analogous compounds inhibit kinase pathways (e.g., EGFR) via structural mimicry of ATP-binding sites .
  • Neurological : Modulation of serotonin or dopamine receptors due to heterocyclic rigidity .
  • Antimicrobial : Disruption of bacterial cell membranes via lipophilic interactions .

Q. Experimental Design :

  • Use structure-activity relationship (SAR) studies to compare substituent effects (e.g., methyl vs. chloro at position 8) .
  • Screen against target-specific assays (e.g., kinase inhibition or MIC tests) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Flow Chemistry : Enhance scalability and reduce side reactions (e.g., continuous flow reactors for amide coupling) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Case Study : Ethoxy group introduction via nucleophilic substitution showed 20% higher yield in DMF vs. THF .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies : Confirm activity thresholds (e.g., IC50_{50} variability due to assay sensitivity) .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies .
  • Structural Analog Testing : Compare with derivatives (e.g., 8-chloro vs. 8-methyl analogs) to isolate substituent effects .

Example : A 2025 study resolved conflicting cytotoxicity data by correlating lipophilicity (logP) with membrane permeability .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model binding to kinases or GPCRs .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity data .

Validation : Cross-check predicted binding affinities with SPR (surface plasmon resonance) assays .

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